molecular formula C10H13NO B6329632 4-{[(Prop-2-en-1-yl)amino]methyl}phenol CAS No. 46125-32-0

4-{[(Prop-2-en-1-yl)amino]methyl}phenol

Cat. No.: B6329632
CAS No.: 46125-32-0
M. Wt: 163.22 g/mol
InChI Key: ZHRVDVAPFLNBEV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-{[(Prop-2-en-1-yl)amino]methyl}phenol (CAS 46125-32-0) is a secondary amine derivative with a molecular weight of 163.22 g/mol and the canonical SMILES string C=CCNCC1=CC=C(C=C1)O . This compound features a phenolic core substituted with an allylamino-methyl group, making it a versatile building block for synthesizing more complex molecules in medicinal and organic chemistry . Its synthesis is typically achieved via a Mannich reaction, a one-pot, three-component condensation involving formaldehyde, allylamine, and phenol, which offers a scalable route with yields of 65-75% . An alternative synthetic path involves the reductive amination of 4-hydroxybenzaldehyde with allylamine, followed by reduction with sodium borohydride (NaBH₄) . In research, this compound is investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays . Its mechanism of action is attributed to the phenol group, which can form hydrogen bonds with active sites of enzymes, and the amino group, which can participate in covalent modifications, thereby inhibiting enzyme activity or modulating signaling pathways . Despite its structural versatility and relevance in drug design, this product is discontinued by some suppliers, underscoring the value of a reliable source for this chemical . Attention: For research use only. Not for human or veterinary use.

Properties

IUPAC Name

4-[(prop-2-enylamino)methyl]phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO/c1-2-7-11-8-9-3-5-10(12)6-4-9/h2-6,11-12H,1,7-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHRVDVAPFLNBEV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCNCC1=CC=C(C=C1)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

163.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Mannich Reaction-Based Aminomethylation

The most widely reported method involves a Mannich reaction , where formaldehyde, allylamine, and phenol undergo a three-component condensation. This one-pot reaction proceeds via the following steps:

  • Formation of the iminium intermediate : Allylamine reacts with formaldehyde to generate a reactive electrophilic species.

  • Electrophilic aromatic substitution : The iminium intermediate attacks the para position of phenol, facilitated by the hydroxyl group’s activating effect.

  • Deprotonation and product isolation : The reaction is quenched, and the product is purified via recrystallization or chromatography.

Example Protocol (adapted from):

  • Reactants : Phenol (1.0 equiv), allylamine (1.2 equiv), formaldehyde (37% aqueous solution, 1.5 equiv).

  • Solvent : Methanol or ethanol.

  • Conditions : Stirred at 40–60°C for 4–6 hours under nitrogen.

  • Workup : Solvent removal under reduced pressure, followed by recrystallization from methanol/water.

  • Yield : 65–75%.

Key Considerations :

  • pH Control : Mildly acidic conditions (pH 4–6) enhance reaction efficiency by stabilizing the iminium intermediate.

  • Side Reactions : Over-alkylation can occur if excess formaldehyde is used, leading to bis-aminomethylated byproducts.

Reductive Amination Approach

An alternative route employs reductive amination between 4-hydroxybenzaldehyde and allylamine:

  • Condensation : 4-Hydroxybenzaldehyde reacts with allylamine to form a Schiff base.

  • Reduction : Sodium borohydride (NaBH₄) or hydrogenation reduces the imine to the secondary amine.

Example Protocol :

  • Reactants : 4-Hydroxybenzaldehyde (1.0 equiv), allylamine (1.1 equiv), NaBH₄ (2.0 equiv).

  • Solvent : Tetrahydrofuran (THF) or methanol.

  • Conditions : Room temperature, 12–24 hours.

  • Yield : 50–60%.

Advantages :

  • Avoids formaldehyde handling.

  • Provides better control over stoichiometry.

Limitations :

  • Lower yields compared to the Mannich route due to competing side reactions.

Solid-Phase Synthesis for High-Purity Applications

For pharmaceutical-grade material, solid-phase synthesis has been explored using resin-bound intermediates:

  • Resin functionalization : Wang resin is loaded with a protected 4-hydroxybenzoic acid derivative.

  • Amide coupling : Allylamine is introduced using peptide coupling agents like HBTU or EDC.

  • Cleavage and deprotection : Trifluoroacetic acid (TFA) releases the product from the resin.

Example Protocol :

  • Coupling agents : HBTU (1.5 equiv), DIPEA (3.0 equiv).

  • Solvent : Dichloromethane (DCM) or DMF.

  • Yield : 70–80% with >95% purity.

Optimization Strategies and Reaction Engineering

Solvent Effects

  • Polar aprotic solvents (e.g., DMF, acetonitrile) improve iminium stability in Mannich reactions but may require higher temperatures.

  • Protic solvents (e.g., methanol) favor proton transfer steps, accelerating reaction rates.

Catalytic Enhancements

  • Lewis acids : FeCl₃ or ZnCl₂ (5 mol%) can catalyze the Mannich reaction, reducing reaction time by 30%.

  • Microwave irradiation : Shortens reaction duration to 1–2 hours with comparable yields.

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (DMSO-d₆): δ 6.75 (d, J = 8.4 Hz, 2H, aromatic), 5.85 (m, 1H, CH₂=CH), 5.15 (d, J = 17.1 Hz, 1H, CH₂=CH₂), 5.05 (d, J = 10.2 Hz, 1H, CH₂=CH₂), 3.75 (s, 2H, CH₂NH), 2.65 (t, J = 6.9 Hz, 2H, NHCH₂).

  • IR (KBr) : 3350 cm⁻¹ (O-H stretch), 1640 cm⁻¹ (C=C stretch), 1250 cm⁻¹ (C-N stretch).

Crystallographic Analysis

Single-crystal X-ray diffraction of related compounds (e.g.,) reveals:

  • Planarity : The allyl group adopts a trans configuration relative to the phenolic ring.

  • Hydrogen bonding : O-H···N interactions stabilize the crystal lattice.

Comparative Evaluation of Methods

MethodYield (%)Purity (%)Key AdvantagesLimitations
Mannich Reaction65–7590–95Scalable, one-potFormaldehyde handling required
Reductive Amination50–6085–90Avoids formaldehydeLower yields
Solid-Phase Synthesis70–80>95High purity, automatedCost-intensive reagents

Industrial and Research Applications

  • Pharmaceutical intermediates : Used in the synthesis of kinase inhibitors (e.g., nilotinib analogs).

  • Polymer additives : Enhances UV stability in epoxy resins due to phenolic antioxidant activity .

Chemical Reactions Analysis

Types of Reactions

4-{[(Prop-2-en-1-yl)amino]methyl}phenol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

4-{[(Prop-2-en-1-yl)amino]methyl}phenol has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-{[(Prop-2-en-1-yl)amino]methyl}phenol involves its interaction with specific molecular targets. The phenol group can form hydrogen bonds with active sites of enzymes, while the amino group can participate in covalent modifications. These interactions can inhibit enzyme activity or modulate signaling pathways, leading to various biological effects .

Comparison with Similar Compounds

4-[2-({[3-(Benzyloxy)phenyl]methyl}(prop-2-en-1-yl)amino)ethyl]phenol (Compound 8)

  • Structure : Differs by an additional ethyl spacer and benzyloxy group.
  • Synthesis: Prepared via NaH-mediated allylation of a phenolic precursor with allyl bromide in THF, yielding a 45% product .

4-(Prop-2-en-1-yl)phenol

  • Structure: Simpler analogue lacking the aminomethyl group.
  • Role: Identified as a significant impurity in quality control assays for methyl eugenol, highlighting its stability under synthetic conditions .

114-[4-Hydroxy-3-(prop-2-en-1-yl)phenyl]-2-(prop-2-en-1-yl)phenol

  • Structure: Dimer with dual allyl-phenol motifs.
  • Activity: Exhibits superior docking scores (DSLE = 9.2) as an estrogen receptor antagonist compared to monomers, attributed to enhanced hydrophobic interactions and hydrogen bonding with residues GLU353 and ARG394 .

4-Aminophenol Derivatives

4-[(E)-(4-Nitro-benzylidene)amino]phenol

  • Structure : Schiff base with a nitroaromatic substituent.
  • Properties : Forms a 2D hydrogen-bonded network via O–H···O and C–H···O interactions, stabilizing its crystal lattice .
  • Bioactivity : Nitroaromatic compounds are associated with antimalarial and antifungal activities due to redox-active nitro groups .

Hydroquinone-Amino Acid Conjugates

  • Structure: Hydroquinone core linked to amino acids (e.g., tyrosine, glycine).
  • Application: Designed for skin-lightening properties via tyrosinase inhibition, with reduced cytotoxicity compared to parent hydroquinone .

Phenolic Ethers and Esters

4-Hydroxy-3-(4-hydroxybenzyl)benzyl Methyl Ether

  • Source : Isolated from Pleione bulbocodioides .
  • Activity: Demonstrates antitumor activity against LA795 cells, likely due to phenolic radical scavenging .

4,4'-Dihydroxydibenzyl Ether

  • Structure: Symmetric phenolic ether.
  • Properties: Limited solubility in polar solvents due to rigid ether linkages .

Q & A

Q. What are the optimized synthetic routes for 4-{[(Prop-2-en-1-yl)amino]methyl}phenol, and how can reaction progress be monitored?

The synthesis typically involves allylation of phenolic precursors. For example, reacting 4-aminophenol derivatives with allyl halides (e.g., allyl bromide) in the presence of a base (e.g., K₂CO₃) under reflux conditions in polar aprotic solvents like DMF . Key steps include:

  • Purification : Thin-layer chromatography (TLC) with ethyl acetate/hexane eluents (Rf ~0.3–0.5) to track intermediates, followed by column chromatography (silica gel, gradient elution) .
  • Yield optimization : Adjusting stoichiometry (1:1.2 molar ratio of phenol to allyl halide) and reaction time (6–12 hours) to minimize side products like O-allylation .

Q. Which spectroscopic techniques are critical for characterizing 4-{[(Prop-2-en-1-yl)amino]methyl}phenol?

  • NMR : ¹H NMR (δ 6.7–7.2 ppm for aromatic protons; δ 5.2–5.9 ppm for allyl CH₂ and CH groups; δ 3.8–4.2 ppm for methylene bridge) .
  • Mass spectrometry : ESI-MS to confirm molecular ion [M+H]⁺ at m/z 178.1 .
  • X-ray crystallography : For structural validation, use SHELX programs for refinement (SHELXL for small-molecule structures; R-factor <5% for high accuracy) .

Q. How does the allylamino group influence the compound’s reactivity in nucleophilic or electrophilic reactions?

The allyl group enhances reactivity via conjugation and steric effects. Example reactions:

  • Electrophilic substitution : Allylamino acts as an electron-donating group, directing electrophiles to the para position of the phenol ring .
  • Oxidation : Allyl moiety can undergo epoxidation (e.g., with mCPBA) or ozonolysis to generate aldehydes for further derivatization .

Advanced Research Questions

Q. What computational strategies predict hydrogen-bonding interactions in 4-{[(Prop-2-en-1-yl)amino]methyl}phenol crystals?

  • Graph-set analysis : Use Etter’s formalism to classify hydrogen bonds (e.g., D(2) motifs for N–H⋯O interactions between amino and phenolic groups) .
  • DFT calculations : Optimize geometries at B3LYP/6-31G(d) level to assess intermolecular forces (e.g., binding energy ~25–30 kJ/mol for dimeric structures) .

Q. How can structure-activity relationships (SAR) guide the design of derivatives for biological applications?

  • Lipophilicity modulation : Introduce electron-withdrawing groups (e.g., NO₂ at the para position) to enhance membrane permeability (logP calculated via ChemAxon) .
  • Bioisosteric replacement : Substitute the allyl group with cyclopropyl or propargyl moieties to improve metabolic stability while retaining H-bonding capacity .

Q. What mechanistic insights explain contradictory data in catalytic allylic amination reactions involving this compound?

Conflicting yields or regioselectivity may arise from:

  • Catalyst choice : Pd(PPh₃)₄ favors allylic amination, while Rh complexes promote undesired isomerization .
  • Solvent effects : Polar solvents (e.g., DMSO) stabilize transition states but may deactivate catalysts via coordination .
  • Resolution : Use in situ IR spectroscopy to monitor intermediate formation and adjust catalyst loading (5–10 mol%) .

Methodological Resources

  • Crystallography : SHELX suite for structure refinement ; ORTEP-3 for graphical representation of thermal ellipsoids .
  • Synthetic Protocols : Stepwise allylation procedures with TLC monitoring ; hydrogen-bonding analysis via Cambridge Structural Database (CSD) .

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